Cas no 34675-77-9 (Centpropazine)

Centpropazine Propiedades químicas y físicas
Nombre e identificación
-
- Centpropazine
- 1-{4-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl}-1-propanone
- 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
- Centropazine
- SCHEMBL19852033
- 1-(4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)propan-1-one
- VU0494485-1
- Propiophenone, 4'-(2-hydroxy-3-(4-phenylpiperazinyl)propoxy)-
- EN300-6492994
- Oprea1_270435
- DTXSID00919825
- CS-0021327
- F1757-0114
- 1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
- Z31370920
- CHEMBL4303166
- AKOS016302465
- AH-262/32491028
- AKOS002230306
- UNII-R5YPG9LA47
- 1-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-1-propanone
- BRN 0578135
- R5YPG9LA47
- 1-Propanone, 1-(4-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 3-(4-Phenylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol
- 91315-34-3
- SR-01000206271-1
- 4'-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)propiophenone
- 34675-77-9
- SR-01000206271
- 1-(p-Propionylphenoxy)-3-(4-phenylpiperazinyl)-2-propanol
-
- Renchi: InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3
- Clave inchi: ZQPXSRTZFYHSFB-UHFFFAOYSA-N
- Sonrisas: CCC(C1C=CC(OCC(CN2CCN(C3C=CC=CC=3)CC2)O)=CC=1)=O
Atributos calculados
- Calidad precisa: 368.21000
- Masa isotópica única: 368.21
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 8
- Complejidad: 437
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 53A^2
Propiedades experimentales
- Denso: 1.147
- Punto de ebullición: 560.7°Cat760mmHg
- Punto de inflamación: 292.9°C
- índice de refracción: 1.576
- PSA: 53.01000
- Logp: 2.84410
Centpropazine Información de Seguridad
Centpropazine Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Centpropazine Literatura relevante
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
34675-77-9 (Centpropazine) Productos relacionados
- 1135253-12-1(1-Fluoro-3,4-dimethoxy-2-methylbenzene)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 90173-68-5(2-(methylamino)-1-(quinolin-2-yl)ethan-1-one)
- 1805090-62-3(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-carboxylic acid)
- 58805-02-0(Hexahydro-3,7-indolizinedione)
- 2413874-56-1([1,2,4]Triazolo[1,5-a]pyrimidine-2-methanamine, 5,7-dimethyl-, hydrochloride (1:2))
- 1806767-63-4(6-(Aminomethyl)-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine)
- 899350-99-3(5-chloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)
- 1226439-92-4(5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)
- 1252924-96-1(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide)




